molecular formula C18H22O B1202831 4-Methylbenzylidene camphor CAS No. 36861-47-9

4-Methylbenzylidene camphor

Cat. No.: B1202831
CAS No.: 36861-47-9
M. Wt: 254.4 g/mol
InChI Key: HEOCBCNFKCOKBX-PKHIMPSTSA-N
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Description

4-Methylbenzylidene camphor is an organic compound widely used as an ultraviolet filter in sunscreen products and cosmetics. It absorbs ultraviolet B radiation in the range of 280 to 320 nanometers, providing protection against harmful solar radiation. This compound is known for its photoabsorption properties and is commonly found in various personal care products to minimize the adverse effects of ultraviolet radiation on the skin .

Biochemical Analysis

Biochemical Properties

4-Methylbenzylidene camphor plays a significant role in biochemical reactions, particularly in its interaction with UV radiation. It dissipates absorbed radiation as heat through photo-induced geometrical isomerization (cis-trans photoisomerization) . This compound has been shown to interact with various enzymes and proteins, including estrogen receptors alpha and beta, and the progesterone receptor . These interactions suggest that this compound may act as an endocrine disruptor, influencing hormonal pathways and potentially leading to estrogenic effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of inflammatory pathways, such as p38 MAPK and NF-κB, resulting in the production of inflammatory cytokines like TNF-α and IL-6 . Additionally, it has been shown to induce apoptosis, inhibit cell proliferation, and affect DNA repair mechanisms . These cellular effects highlight the compound’s potential impact on cell function and overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to estrogen receptors, activating them and mimicking the effects of natural estrogens . This binding interaction can lead to changes in gene expression and the activation of downstream signaling pathways. Additionally, this compound has been found to inhibit certain enzymes, such as acetylcholinesterase, which can affect neuronal function . These molecular interactions underscore the compound’s potential to disrupt normal biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound can accumulate in the body due to its high lipophilicity . Over time, this accumulation can lead to increased concentrations in plasma, potentially resulting in prolonged exposure and sustained effects on cellular processes . Additionally, the compound’s stability and degradation products have been investigated to assess its long-term safety and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to cause mild endocrine disruption, while higher doses can lead to more severe effects, such as decreased litter size and survival rate in rats . Additionally, high doses of this compound have been associated with increased thyroid gland weight and altered thyroid hormone levels . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydroxylation and demethylation . These metabolic processes result in the formation of transformation byproducts, which can further influence the compound’s activity and toxicity . The involvement of enzymes such as cytochrome P450 in these pathways suggests that this compound can affect metabolic flux and alter metabolite levels . Understanding these pathways is crucial for assessing the compound’s overall impact on metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Due to its lipophilic nature, it can easily cross cell membranes and accumulate in lipid-rich tissues . Transporters and binding proteins may also play a role in its distribution, affecting its localization and accumulation within specific cellular compartments . These factors contribute to the compound’s bioavailability and potential for bioaccumulation.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles . The subcellular distribution of this compound is essential for understanding its precise mechanisms of action and potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzylidene camphor is synthesized through a chemical reaction between camphor and 4-methylbenzaldehyde. The reaction typically involves the condensation of these two compounds under specific conditions to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for use in personal care products .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzylidene camphor undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylbenzylidene camphor has a wide range of scientific research applications, including:

Mechanism of Action

4-Methylbenzylidene camphor exerts its effects primarily through its ability to absorb ultraviolet B radiation. The compound absorbs ultraviolet radiation and converts it into less harmful energy, thereby protecting the skin from ultraviolet-induced damage. Additionally, it has been shown to evoke estrogen-like effects, which are being investigated for their potential impact on the endocrine system .

Comparison with Similar Compounds

Properties

Key on ui mechanism of action

Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells.

CAS No.

36861-47-9

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

(1R)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/t15?,18-/m0/s1

InChI Key

HEOCBCNFKCOKBX-PKHIMPSTSA-N

SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C

Isomeric SMILES

CC1=CC=C(C=C1)C=C2C3CC[C@@](C2=O)(C3(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C

melting_point

66-69

Key on ui other cas no.

36861-47-9

Pictograms

Environmental Hazard

solubility

Poorly soluble

Synonyms

3-(4'-methylbenzylidene)camphor
3-(4-methylbenzylidene)camphor
4-MBC cpd
4-methylbenzylidene camphor
enzacamene
Eusolex 6300
Eusolex-6300

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-methylbenzylidene camphor?

A1: this compound has the molecular formula C18H22O and a molecular weight of 254.37 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques are used to characterize this compound, including UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These methods provide insights into its structural features, vibrational modes, and electronic transitions. [, , ]

Q3: How stable is this compound in sunscreen formulations?

A3: While this compound is an effective UVB filter, it can degrade under sunlight exposure. [, ] This photodegradation can be mitigated by encapsulating it in solid lipid microparticles (SLMs) alongside photostabilizers like this compound itself. [] This approach has shown to enhance its photostability and overall performance in sunscreen formulations. []

Q4: Are there alternative delivery systems for this compound besides traditional emulsions?

A4: Yes, research has explored encapsulating this compound in microspheres as a novel approach for photoprotection. [] This method aims to address concerns like percutaneous absorption, photodegradation, and short-lasting effects often associated with organic sunscreens. []

Q5: Does the type of emulsion affect the photochemical behavior of sunscreens containing this compound?

A5: Yes, research indicates that the emulsion type, whether water-in-oil or oil-in-water based on liquid crystals, influences the photochemical behavior of sunscreen formulations containing this compound. [] The specific emulsion type, in conjunction with the combination of filters used, significantly impacts the efficacy and spectral stability of the sunscreen product. []

Q6: What is the environmental fate of this compound after its use in sunscreens?

A6: this compound enters the aquatic environment through wastewater discharge and recreational activities like swimming. [, , ] It has been detected in wastewater, surface waters, and even fish. [, ]

Q7: Does this compound pose any risks to aquatic organisms?

A7: Yes, studies have shown that this compound can negatively impact aquatic organisms. For instance, exposure during the metamorphosis of Solea senegalensis (a flatfish species) led to accelerated metamorphosis progression, decreased length, inhibition of catalase activity, and oxidative damage. []

Q8: How do aged microplastics affect the sorption of this compound in the environment?

A8: Aged polyethylene terephthalate (PET) microplastics, formed through processes like UV irradiation, exhibit increased sorption of this compound. [] This is due to the formation of oxygen-containing functional groups on the aged microplastics' surface, facilitating hydrogen bonding with this compound. []

Q9: Does this compound accumulate in marine organisms?

A9: Research suggests that this compound can accumulate in marine organisms. Studies on the invasive lionfish (Pterois volitans) in the Caribbean Sea found residues of this compound in their muscle tissues. [] This finding suggests potential bioaccumulation and the possible use of lionfish as bioindicator species for monitoring this compound pollution. []

Q10: What are the potential environmental consequences of sunscreen use in coastal waters?

A10: Sunscreens, including those containing this compound, are recognized as emerging pollutants in coastal waters. [] Their use introduces chemical UV filters and inorganic nutrients, like phosphates, into the marine environment, potentially impacting phytoplankton growth and overall ecosystem health. []

Q11: Does this compound have any endocrine-disrupting effects?

A11: Yes, this compound has shown estrogenic activity in various studies. [, , , , ] Exposure during development in rats has been linked to altered uterine gene expression, delayed male puberty, and effects on reproductive organ weights in adult offspring. [, ]

Q12: What are the potential consequences of developmental exposure to this compound?

A12: Developmental exposure to this compound has been linked to various adverse effects in rats. Studies observed enhanced prostate growth in neonates, delayed male puberty, altered reproductive organ weights in adults, and potential thyroid axis disruption. [, ]

Q13: How does this compound compare to other UV filters in terms of its effects on human immune cells?

A13: Studies comparing this compound with other organic UV filters and zinc oxide nanoparticles on human immune cells found that high concentrations of both organic and particulate UV filters were needed to induce cytotoxicity. [] This suggests that the inherent cytotoxicity of this compound is comparable to other commonly used UV filters. []

Q14: Has this compound been detected in humans?

A14: Yes, studies have detected this compound in human milk, indicating potential exposure during early development. [, ] This raises concerns about potential health risks associated with the widespread use of this UV filter in cosmetics and sunscreens. []

Q15: What analytical methods are used to determine this compound in environmental samples?

A15: Several analytical methods are employed to quantify this compound in environmental matrices. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) coupled with various detectors. [, , , ]

Q16: How is the stereoisomer composition of this compound determined in environmental samples?

A16: Enantioselective GC-MS is used to determine the stereoisomer composition of this compound in environmental samples. [] This method allows researchers to distinguish between the cis-(Z)- and trans-(E)-isomers, providing insights into the enantioselective degradation processes occurring in the environment. []

Q17: Can this compound be analyzed alongside other UV filters in complex matrices?

A17: Yes, analytical methods have been developed for the simultaneous determination of this compound with other UV filters in complex matrices like cosmetics and environmental samples. [, , ]

Q18: Are there any known alternatives to this compound as a UV filter?

A18: Yes, research is exploring alternative UV filters, including natural compounds like silymarin, which exhibit comparable sun protection factors to commonly used filters like this compound and octyl methoxycinnamate. [, ]

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